Cas no 2228529-13-1 (2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol)

2-(Aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol is a structurally complex organic compound featuring both an indole moiety and an amino alcohol functional group. Its unique architecture, combining a heterocyclic indole core with a branched aliphatic chain, makes it a valuable intermediate in pharmaceutical and biochemical research. The presence of primary amine and hydroxyl groups enhances its reactivity, enabling diverse derivatization for drug discovery applications. This compound is particularly relevant in the synthesis of bioactive molecules targeting neurological and metabolic pathways due to the indole scaffold's prevalence in biologically active compounds. Its stereochemistry and functional group arrangement offer potential for selective interactions in medicinal chemistry applications.
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol structure
2228529-13-1 structure
商品名:2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
CAS番号:2228529-13-1
MF:C14H20N2O
メガワット:232.321403503418
CID:6428509
PubChem ID:165945935

2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
    • EN300-1790998
    • 2228529-13-1
    • インチ: 1S/C14H20N2O/c1-14(9-15,10-17)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16-17H,6-7,9-10,15H2,1H3
    • InChIKey: RJBSCXDGNMTECT-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(CN)CCC1=CNC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 232.157563266g/mol
  • どういたいしつりょう: 232.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790998-0.1g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
0.1g
$1068.0 2023-09-19
Enamine
EN300-1790998-5.0g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
5g
$3520.0 2023-05-24
Enamine
EN300-1790998-2.5g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
2.5g
$2379.0 2023-09-19
Enamine
EN300-1790998-1.0g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
1g
$1214.0 2023-05-24
Enamine
EN300-1790998-0.05g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
0.05g
$1020.0 2023-09-19
Enamine
EN300-1790998-0.5g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
0.5g
$1165.0 2023-09-19
Enamine
EN300-1790998-5g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
5g
$3520.0 2023-09-19
Enamine
EN300-1790998-10.0g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
10g
$5221.0 2023-05-24
Enamine
EN300-1790998-0.25g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
0.25g
$1117.0 2023-09-19
Enamine
EN300-1790998-10g
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2228529-13-1
10g
$5221.0 2023-09-19

2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 関連文献

Related Articles

2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-olに関する追加情報

Compound CAS No 2228529-13-1: 2-(Aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol

The compound with CAS number 2228529-13-1, commonly referred to as 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including an indole ring, a hydroxyl group, and an aminomethyl substituent, which contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of treatments for neurodegenerative diseases and cancer. The indole moiety in 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol is known to exhibit significant biological activity, often acting as a scaffold for various pharmacophores. This makes the compound a promising candidate for further exploration in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative. Researchers have employed various methodologies, including Friedel-Crafts alkylation and Suzuki coupling reactions, to construct the indole ring and attach the necessary substituents. The introduction of the hydroxyl and aminomethyl groups requires precise control over reaction conditions to ensure high yields and purity.

One of the most intriguing aspects of CAS No 2228529-13-1 is its potential as a chiral building block in asymmetric synthesis. The presence of multiple stereogenic centers in its structure allows for the exploration of enantioselective reactions, which are crucial in the production of optically active compounds for pharmaceutical applications. Recent advancements in catalytic asymmetric synthesis have opened new avenues for the efficient preparation of this compound with high enantiomeric excess.

From a pharmacological perspective, this compound has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound for anti-cancer drug development. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its role in modulating neurotransmitter systems.

The structural versatility of 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol also lends itself to applications in materials science. Researchers have explored its use as a precursor for advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs), where its functional groups can serve as binding sites for metal ions.

In conclusion, CAS No 228577967 (commonly known as 4-bromo-N-[5-bromo(phenyldiazenyl)]benzenesulfonamide) represents a fascinating molecule with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for future research and development efforts.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司